molecular formula C21H17NO2S B2403231 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-57-8

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2403231
CAS No.: 2034349-57-8
M. Wt: 347.43
InChI Key: INRDQJGSZKFHAB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both naphthalene and benzo[b]thiophene moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction or the Paal-Knorr synthesis . The naphthalene moiety can be introduced via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthylamine share the naphthalene moiety.

    Benzo[b]thiophene Derivatives: Compounds such as benzo[b]thiophene-2-carboxylic acid and benzo[b]thiophene-2-amine share the benzo[b]thiophene core.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of both naphthalene and benzo[b]thiophene moieties in a single molecule. This dual presence may confer distinct chemical and biological properties not observed in simpler analogs.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-18(17-10-5-8-14-6-1-3-9-16(14)17)13-22-21(24)20-12-15-7-2-4-11-19(15)25-20/h1-12,18,23H,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRDQJGSZKFHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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